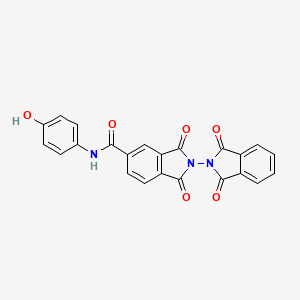
2-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two isoindole units, each containing a 1,3-dioxo group, connected through a carboxamide linkage to a hydroxyphenyl group. The presence of these functional groups imparts significant reactivity and versatility to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline derivatives to form the isoindole units. This is followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
化学反応の分析
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the isoindole units can be reduced to form hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled temperatures.
Major Products Formed
Oxidation: Quinone derivatives with enhanced electron-accepting properties.
Reduction: Hydroxyl derivatives with increased solubility and reactivity.
Substitution: Halogenated or alkylated derivatives with modified electronic and steric properties.
科学的研究の応用
2-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, including dyes, pigments, and electronic components.
作用機序
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoindole units can form strong hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzymatic activity. The hydroxyphenyl group can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.
類似化合物との比較
Similar Compounds
- 2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid
- 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide
- 2-(1,3-dioxoisoindol-2-yl)-N-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both hydroxy and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13N3O6/c27-14-8-6-13(7-9-14)24-19(28)12-5-10-17-18(11-12)23(32)26(22(17)31)25-20(29)15-3-1-2-4-16(15)21(25)30/h1-11,27H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIPZORSUGMAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
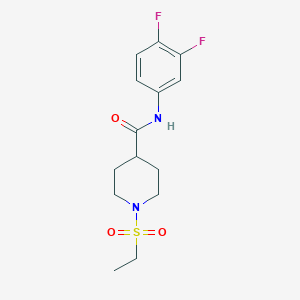
![2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetonitrile](/img/structure/B5125617.png)
![2-(2-Chlorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
![2-(4-Bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid](/img/structure/B5125631.png)
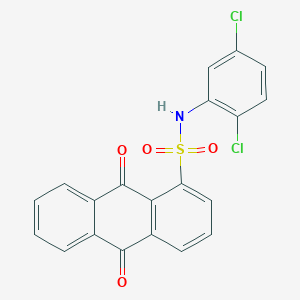

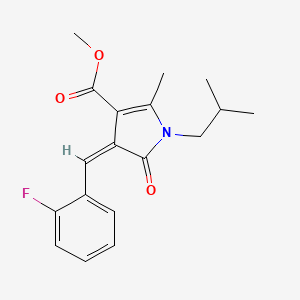
![N-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine;dihydrochloride](/img/structure/B5125653.png)
![1-{4-[(4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)AMINO]PHENYL}ETHAN-1-ONE](/img/structure/B5125657.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
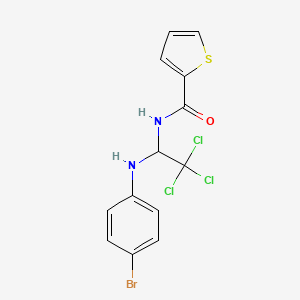
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B5125691.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1H-indazol-6-amine](/img/structure/B5125698.png)
